2,4-Dimethoxy-6-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,4-dimethoxy-6-methylbenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, bases
Solvents: Anhydrous solvents such as dichloromethane, toluene
Conditions: Controlled temperature, inert atmosphere
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the sulfonyl chloride group into organic molecules.
Pharmaceutical Research: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: In the preparation of sulfonate-containing polymers and materials with specific properties.
Biochemistry: As a tool for modifying proteins and peptides through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and peptides by reacting with amino groups, affecting their function and activity.
Comparison with Similar Compounds
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2,4-Dimethoxybenzenesulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
2,4-Dimethylbenzenesulfonyl chloride: Lacks the methoxy groups, which can influence its solubility and reactivity.
2,4-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of methoxy groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research.
Properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLBPZJGWPURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.